Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy-
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Overview
Description
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- is a complex organic compound with a unique structure that includes a benzamide core substituted with amino, chloro, cyclopropyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Substitution Reactions: The introduction of the amino, chloro, and methoxy groups is achieved through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.
Final Coupling: The final step involves coupling the substituted benzamide with the appropriate amine to introduce the N-(2-(cyclopropyl(1-methylethyl)amino)ethyl) group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylamino)ethyl)-2-methoxy-
- Benzamide, 4-amino-5-chloro-N-(2-(isopropylamino)ethyl)-2-methoxy-
Uniqueness
The uniqueness of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl(1-methylethyl)amino group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.
Properties
CAS No. |
126105-20-2 |
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Molecular Formula |
C16H24ClN3O2 |
Molecular Weight |
325.83 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClN3O2/c1-10(2)20(11-4-5-11)7-6-19-16(21)12-8-13(17)14(18)9-15(12)22-3/h8-11H,4-7,18H2,1-3H3,(H,19,21) |
InChI Key |
VQKFWQMKOKRFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Origin of Product |
United States |
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